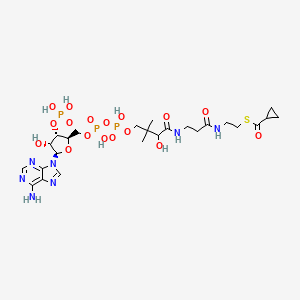
Cyclopropanecarbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxyl-CoA is an organic molecule.
Wissenschaftliche Forschungsanwendungen
Microbial Metabolism
Cyclopropanecarbonyl-CoA plays a crucial role in the metabolic pathways of certain microorganisms, particularly in the degradation of cyclopropanecarboxylate. Research has shown that specific strains of bacteria, such as Rhodococcus rhodochrous, can utilize cyclopropanecarboxylate as their sole carbon source. This process involves the conversion of cyclopropanecarboxylate to this compound, which is then further metabolized through a series of enzymatic reactions.
Key Findings:
- Cyclopropanecarboxylate undergoes oxidative degradation via this compound and subsequent intermediates like 3-hydroxybutyryl-CoA .
- The enzymes responsible for these transformations are inducible and demonstrate specificity for CoA thioesters, highlighting their potential utility in bioremediation and bioconversion processes .
Enzyme Catalysis
The enzymatic activity associated with this compound is of particular interest for biocatalysis. The compound serves as a substrate for various enzymes that facilitate the oxidation and reduction processes necessary for energy production in microbial cells.
Enzyme Interaction:
- This compound is involved in the reduction of NAD+ to NADH during the oxidation of cyclopropanecarboxylate, indicating its role in cellular respiration .
- The presence of CoA and ATP is essential for these reactions, suggesting that this compound could be harnessed in synthetic biology applications to engineer microbial strains for enhanced metabolic efficiency .
Therapeutic Potential
While direct therapeutic applications of this compound are still under investigation, its structural analogs have shown promise in pharmacological contexts. For instance, derivatives such as cyclopropanecarbonyl-l-carnitine have been studied for their effects on mitochondrial function and fatty acid metabolism.
Pharmacological Insights:
- Cyclopropanecarbonyl-l-carnitine exhibits inhibitory effects on palmitoyl-l-carnitine oxidation, suggesting a potential role in modulating metabolic pathways related to energy expenditure and lipid metabolism .
- This inhibition may provide insights into developing treatments for metabolic disorders or conditions associated with mitochondrial dysfunction.
Case Study 1: Biodegradation Pathways
In a study focused on Rhodococcus rhodochrous, researchers identified a novel pathway for the degradation of cyclopropanecarboxylate involving this compound. This pathway was characterized by the induction of specific enzymes that facilitate the breakdown of this strained compound into less toxic metabolites .
Case Study 2: Metabolic Engineering
Another investigation explored the engineering of microbial strains to enhance the production of this compound derivatives. By manipulating metabolic pathways, researchers aimed to increase the yield of valuable compounds that could serve as precursors for pharmaceuticals or biofuels .
Eigenschaften
Molekularformel |
C25H40N7O17P3S |
|---|---|
Molekulargewicht |
835.6 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19?,23-/m1/s1 |
InChI-Schlüssel |
NCSHVCWGZZSPQT-NNYIDDMCSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Synonyme |
coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















